molecular formula C13H11ClFNO3S2 B6592572 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride CAS No. 2143892-50-4

4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride

Cat. No. B6592572
CAS RN: 2143892-50-4
M. Wt: 347.8 g/mol
InChI Key: ZKSTYVIGFNZFRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H11ClFNO3S2. This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, three oxygen atoms, and two sulfur atoms.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 488.8±55.0 °C and a predicted density of 1.42±0.1 g/cm3 . It is a white solid .

Scientific Research Applications

Deoxofluorination of Alcohols, Phenols, Aldehydes, and Ketones

SulfoxFluor has emerged as a promising reagent for the deoxofluorination of alcohols, phenols, aldehydes, and ketones . This process involves the replacement of a hydroxy group (OH) with a fluorine atom, creating a carbon-fluorine bond. This is particularly useful in the synthesis of organofluorine compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .

Deoxyazidation of Alcohols

SulfoxFluor has been used in the deoxyazidation of alcohols with sodium azide (NaN3), providing a straightforward method for the synthesis of widely used alkyl azides in organic chemistry . This process is significant as it allows for the conversion of readily available alcohols into alkyl azides at room temperature .

Synthesis of Fluorinated Organic Molecules

SulfoxFluor has been used in the synthesis of fluorinated organic molecules . The incorporation of one or more fluorine atoms into organic compounds often deeply alters their physical and chemical properties . Therefore, the design and preparation of new deoxyfluorination reagents like SulfoxFluor are of great significance .

Machine Learning Applications

Sulfonyl fluorides like SulfoxFluor have been used in machine learning to map the intricate reaction landscape and enable accurate prediction of high-yielding conditions for untested substrates . This application is particularly useful in the field of computational chemistry, where predicting reaction outcomes can save time and resources .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . SulfoxFluor, being a sulfonyl fluoride, plays a crucial role in this process .

Study of Enzymes and Proteins

SulfoxFluor is widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins . This application is particularly important in the field of biochemistry and molecular biology .

Mechanism of Action

SulfoxFluor, also known as 4-chloro-N-tosylbenzene-1-sulfonimidoyl fluoride or 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a novel deoxyfluorination reagent . It has been used in various chemical reactions due to its high reactivity and stability .

Target of Action

The primary targets of SulfoxFluor are alcohols, phenols, aldehydes, and ketones . These compounds are targeted due to their reactive hydroxyl groups, which interact with SulfoxFluor in deoxyfluorination reactions .

Mode of Action

SulfoxFluor interacts with its targets by replacing the hydroxyl group (OH) of alcohols, phenols, aldehydes, and ketones with a fluorine atom . This process is known as deoxyfluorination . The high reactivity of SulfoxFluor allows for the rapid conversion of these compounds into their corresponding alkyl fluorides .

Biochemical Pathways

The deoxyfluorination reaction facilitated by SulfoxFluor is a key step in the synthesis of aliphatic or aromatic C-F bonds . This process is part of a broader biochemical pathway involved in the synthesis of organofluorine compounds .

Pharmacokinetics

It’s known that sulfoxfluor is a thermally stable crystalline compound that can be easily handled under an air atmosphere . This suggests that it may have good stability and bioavailability in various environments.

Result of Action

The result of SulfoxFluor’s action is the formation of alkyl fluorides from alcohols, phenols, aldehydes, and ketones . These alkyl fluorides are important in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

SulfoxFluor is a thermally stable compound that can be operated easily under an air atmosphere . This suggests that it can function effectively in a variety of environmental conditions.

properties

IUPAC Name

N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSTYVIGFNZFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-tosylbenzenesulfonimidoyl fluoride

Q & A

Q1: What is SulfoxFluor and what is its primary application in organic synthesis?

A1: SulfoxFluor, also known as 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a crystalline compound primarily used as a deoxyfluorination reagent. This means it is designed to replace hydroxyl groups (-OH) in alcohols with fluorine atoms (-F), leading to the formation of alkyl fluorides [, ].

Q2: What are the advantages of SulfoxFluor compared to other deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and PBSF (perfluorobutanesulfonyl fluoride)?

A2: SulfoxFluor presents several advantages:

  • Superior Fluorination Rate: It exhibits a faster fluorination rate compared to PyFluor [].
  • Enhanced Fluorine-Economy: SulfoxFluor demonstrates better fluorine-economy than PBSF, meaning less fluorine is wasted during the reaction [].
  • Broad Functional Group Tolerance: It can be used with alcohols containing a wide range of functional groups, including sterically hindered alcohols [].
  • High Selectivity: SulfoxFluor exhibits high selectivity for fluorination over elimination reactions, leading to higher yields of the desired alkyl fluoride product [].
  • Ease of Handling: SulfoxFluor is a crystalline solid, making it easier and safer to handle than some liquid alternatives [].

Q3: How does the structure of SulfoxFluor contribute to its reactivity and selectivity in deoxyfluorination reactions?

A3: The sulfonimidoyl group within SulfoxFluor's structure plays a crucial role in its reactivity and selectivity. The presence of both sulfur and nitrogen atoms allows for fine-tuning of the reagent's properties through modifications of the substituents on these atoms. This "multi-dimensional modulating ability" [] makes SulfoxFluor a highly versatile deoxyfluorination reagent.

Q4: Are there any modifications possible to the structure of SulfoxFluor and what effects do these have?

A4: Yes, researchers have explored the possibility of modifying SulfoxFluor to expand its applications. For example, a derivative called "Sulfox-CF2SO2Ph" has been synthesized by reacting SulfoxFluor with PhSO2CF2H []. This new reagent can act as both a source of (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis and a precursor for difluorocarbene, enabling diverse difluoroalkylation and difluoromethylation reactions [].

Q5: Has the synthesis of SulfoxFluor been optimized for large-scale applications?

A5: Yes, the original synthesis of SulfoxFluor has been modified to improve its scalability. Researchers have developed a method for direct imidation of sulfinyl chlorides using Chloramine-T Trihydrate, offering a more efficient and practical route for large-scale production [, ].

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